Parishin A

Pharmacokinetics Drug Metabolism Bioavailability

Research requiring sustained gastrodin exposure is confounded by rapid metabolite clearance. Parishin A solves this via its validated pro-drug mechanism. • **Pharmacokinetic advantage:** Achieves 14.8-fold higher Cmax for active gastrodin metabolite vs. direct gastrodin administration. • **In vivo efficacy:** Reverses cognitive deficits in Aβ-induced Alzheimer's mouse model (NORT, Y-Maze, MWM). • **Longevity research:** Extends replicative lifespan via Sir2/Uth1/TOR pathway (yeast KO validation). • **Logistical benefit:** 100 mg/mL aqueous solubility; room temperature stable.

Molecular Formula C45H56O25
Molecular Weight 996.9 g/mol
CAS No. 62499-28-9
Cat. No. B15560153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin A
CAS62499-28-9
Molecular FormulaC45H56O25
Molecular Weight996.9 g/mol
Structural Identifiers
InChIInChI=1S/C45H56O25/c46-15-27-32(51)35(54)38(57)41(68-27)65-24-7-1-21(2-8-24)18-62-30(49)13-45(61,44(60)64-20-23-5-11-26(12-6-23)67-43-40(59)37(56)34(53)29(17-48)70-43)14-31(50)63-19-22-3-9-25(10-4-22)66-42-39(58)36(55)33(52)28(16-47)69-42/h1-12,27-29,32-43,46-48,51-59,61H,13-20H2/t27-,28-,29-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1
InChIKeyWYKQPGOKTKQHQG-SHGJSZTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parishin A: Compound Overview


Parishin A (巴利森苷A, CAS 62499-28-9, C45H56O25, MW 996.91) is a naturally occurring phenolic glucoside and the predominant active constituent of Gastrodia elata Blume (Tianma) rhizomes . Structurally, it is defined as a 1,2,3-tris[4-(β-D-glucopyranosyloxy)benzyl] 2-hydroxypropane-1,2,3-tricarboxylate, distinguishing it from the simpler glycoside Gastrodin and the lower-order glucoside Parishins B, C, and E . Its procurement is driven by a demonstrated, pleiotropic bioactivity profile, encompassing neuroprotective, cognitive-enhancing, anti-aging, and antioxidant effects, underpinned by its role as a pro-drug metabolized in vivo to key active metabolites like Gastrodin and p-hydroxybenzyl alcohol [1].

Why Parishin A Cannot Be Substituted


The interchangeability of Parishin A with its close structural analogs (Parishins B, C, E) or its primary metabolite Gastrodin is scientifically unsupported and carries high experimental risk. Unlike other Parishin derivatives, which often lack comprehensive in vivo characterization, Parishin A uniquely provides a validated, multifaceted pharmacological effect, including demonstrated in vivo cognitive enhancement and a pro-drug metabolic profile that sustains exposure to its active moieties [1]. For instance, while Gastrodin is a potent metabolite, its direct administration fails to replicate the sustained pharmacokinetic profile achieved when it is released from Parishin A, leading to a 14.8-fold higher Cmax for Gastrodin from a Parishin A pro-drug [2]. Furthermore, Parishin A is the only derivative with direct, quantitative evidence for improving learning and memory deficits in an Alzheimer's disease model and for extending replicative lifespan via defined genetic pathways, marking a clear functional divergence from its less-studied analogs [3].

Parishin A: Comparative Evidence


Pro-Drug Pharmacokinetics vs. Free Gastrodin

In a head-to-head pharmacokinetic study in rats, intragastric administration of Parishin A (116 mg/kg, delivering an equimolar gastrodin moiety) resulted in a 14.8-fold higher maximum plasma concentration (Cmax) of gastrodin compared to the administration of free gastrodin at 100 mg/kg [1]. This demonstrates that Parishin A functions as an effective pro-drug, significantly enhancing and prolonging the systemic exposure to its primary active metabolite, gastrodin. This contrasts with the rapid clearance observed after direct gastrodin administration.

Pharmacokinetics Drug Metabolism Bioavailability Prodrug

Cognitive Enhancement in Alzheimer's Model

Parishin A is the only Parishin derivative with validated in vivo efficacy in a disease model of Alzheimer's disease (AD). In an Aβ-induced AD mouse model, intraperitoneal administration of Parishin A (PA) resulted in a significant improvement in learning and memory, quantified by a 30% increase in exploration time in a Novel Object Recognition test, a 25% increase in spontaneous alternation in the Y-Maze test, and a 40% reduction in escape latency in the Morris Water Maze test compared to vehicle-treated AD mice [1]. These behavioral improvements were mechanistically linked to PA's promotion of PS1-mediated autophagy, a novel mechanism not reported for other Parishins [1].

Alzheimer's Disease Cognitive Decline Neuroprotection Autophagy Behavioral Pharmacology

Anti-Aging and Lifespan Extension in Yeast

Parishin A demonstrates a direct and quantifiable anti-aging effect by significantly extending the replicative lifespan of K6001 yeast at concentrations of 3, 10, and 30 μM [1]. This effect is mechanistically defined through the regulation of the Sir2/Uth1/TOR signaling pathway, where Parishin A treatment significantly increased Sir2 gene expression and decreased TORC1, RPS26A, and RPL9A gene expression [1]. In contrast, the replicative lifespans of sod1, sod2, uth1, and skn7 mutant yeast strains were unaffected by Parishin A, confirming the pathway-specific nature of its action [1]. While other Parishins are described as antioxidants, this level of genetic pathway validation is unique to Parishin A.

Anti-aging Lifespan Extension Sirtuins TOR Signaling Yeast Model

Solubility and Stability Advantage

Parishin A exhibits exceptional aqueous solubility of 100 mg/mL (100.3 mM) in both DMSO and water, which is a critical advantage over many lipophilic natural product analogs and even some other Parishin derivatives [1]. This high solubility facilitates diverse in vitro and in vivo experimental formulations, including use in aqueous buffers for cell culture or intravenous administration. Furthermore, the solid powder form is remarkably stable at room temperature for up to one month without loss of biological activity, reducing logistical constraints and storage costs [1]. This contrasts with many research compounds requiring strict cold-chain shipping and storage.

Solubility Formulation Drug Delivery Stability Physicochemical Properties

Parishin A: Key Applications


In Vivo Pro-Drug Pharmacokinetics

Based on its 14.8-fold higher Cmax for gastrodin compared to free gastrodin, Parishin A is the optimal compound for in vivo studies where sustained exposure to active gastrodin metabolites is required [1]. It is particularly suited for oral or intragastric administration in rodent models to investigate long-term therapeutic effects of gastrodin without the confounding factor of rapid clearance.

Alzheimer's Disease and Cognitive Research

Given its unique, validated efficacy in reversing cognitive decline in an Aβ-induced Alzheimer's disease mouse model, Parishin A is a premier research tool for studies on neurodegeneration [1]. Its demonstrated ability to improve performance in three distinct behavioral tests (Novel Object Recognition, Y-Maze, Morris Water Maze) provides robust endpoints for pre-clinical efficacy studies.

Sirtuin and TOR Longevity Studies

Parishin A is the superior choice for aging research focused on the Sir2/Uth1/TOR axis. Its validated, pathway-specific mechanism, confirmed through the use of genetic knockout yeast strains, allows for precise interrogation of longevity pathways [1]. This makes it a far more valuable tool than generic antioxidants for dissecting the molecular biology of aging.

High-Solubility HTS and In Vitro Assays

For high-throughput screening (HTS) campaigns or routine cell-based assays, Parishin A's exceptional aqueous solubility (100 mg/mL) and room temperature stability eliminate common solubility and precipitation issues [1]. This ensures consistent dosing and reduces experimental noise, making it a reliable and logistically convenient choice for large-scale studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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